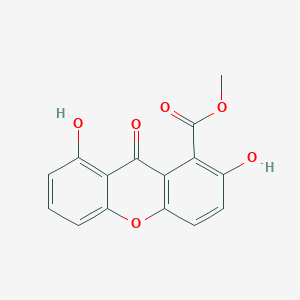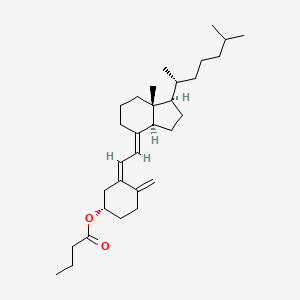
Vitamin D3 butyrate
描述
Vitamin D3 butyrate is a derivative of vitamin D3 (cholecalciferol) esterified with butyric acid. This compound combines the biological activities of both vitamin D3 and butyrate, making it a subject of interest in various fields of research, including nutrition, medicine, and biochemistry. Vitamin D3 is essential for calcium and phosphorus homeostasis and bone health, while butyrate is a short-chain fatty acid known for its anti-inflammatory and gut health-promoting properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of vitamin D3 butyrate typically involves the esterification of vitamin D3 with butyric acid. This reaction can be catalyzed by acid or base catalysts. A common method involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactors can be employed to optimize the reaction conditions, allowing for precise control over temperature, pressure, and reaction time. This method also facilitates the scaling up of production while maintaining product quality.
化学反应分析
Types of Reactions: Vitamin D3 butyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the vitamin D3 moiety can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the vitamin D3 structure can be reduced to form saturated derivatives.
Substitution: The ester bond can be hydrolyzed to release butyric acid and vitamin D3.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of double bonds.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Oxidized derivatives of vitamin D3.
Reduction: Saturated derivatives of vitamin D3.
Substitution: Free butyric acid and vitamin D3.
科学研究应用
Vitamin D3 butyrate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It is investigated for its role in modulating gene expression and cellular differentiation.
Medicine: It is studied for its potential therapeutic effects in conditions such as inflammatory bowel disease, osteoporosis, and cancer. The combination of vitamin D3 and butyrate may enhance immune function and reduce inflammation.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at improving bone health and gut health.
作用机制
The mechanism of action of vitamin D3 butyrate involves the combined effects of vitamin D3 and butyrate. Vitamin D3 binds to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphorus metabolism. Butyrate, on the other hand, acts as a histone deacetylase inhibitor, modulating gene expression and promoting anti-inflammatory pathways. The synergistic effects of these two compounds can enhance immune function, improve gut barrier integrity, and support bone health.
相似化合物的比较
Vitamin D3 butyrate can be compared with other similar compounds such as:
Vitamin D3 propionate: Another esterified form of vitamin D3 with propionic acid, which also exhibits anti-inflammatory properties.
Vitamin D3 acetate: An ester of vitamin D3 with acetic acid, used in similar research applications.
Butyrate esters of other vitamins: Such as butyrate esters of vitamin A or vitamin E, which combine the benefits of butyrate with the respective vitamins.
Uniqueness: this compound is unique due to the combined effects of vitamin D3 and butyrate, making it a potent compound for research in inflammation, immune modulation, and bone health. Its dual action on VDR and histone deacetylase pathways sets it apart from other similar compounds.
属性
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O2/c1-7-10-30(32)33-27-17-14-23(4)26(21-27)16-15-25-13-9-20-31(6)28(18-19-29(25)31)24(5)12-8-11-22(2)3/h15-16,22,24,27-29H,4,7-14,17-21H2,1-3,5-6H3/b25-15+,26-16-/t24-,27+,28-,29+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUDUVNKJWQDFG-BXWGOXEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174670 | |
| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31316-20-8 | |
| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31316-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin D3 butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031316208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that vitamin D3 and butyrate can induce CAMP gene expression. What are the implications of this finding for potential therapeutic applications?
A1: [] This research highlights the potential of vitamin D3 and butyrate as agents for boosting the innate immune response. Increased CAMP gene expression leads to higher levels of the antimicrobial peptide CAMP/hCAP18/LL-37, which plays a crucial role in defending against microbes. This finding is particularly relevant in the face of rising drug-resistant bacteria, where stimulating the body's natural defenses offers a promising alternative to traditional antibiotics. Further research is needed to explore targeted applications, delivery mechanisms, and potential synergistic effects with other antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



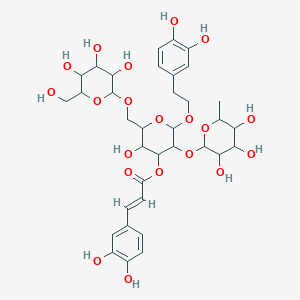
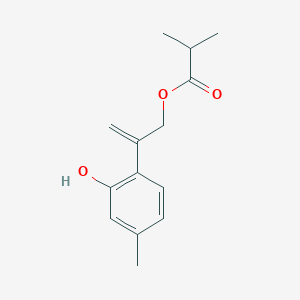
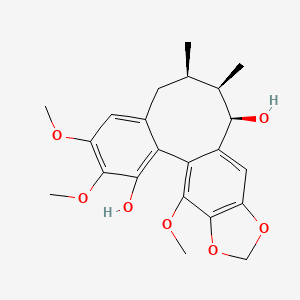
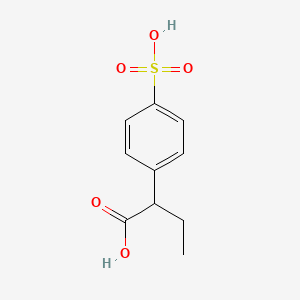
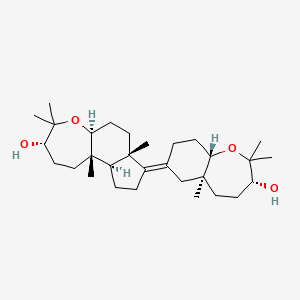
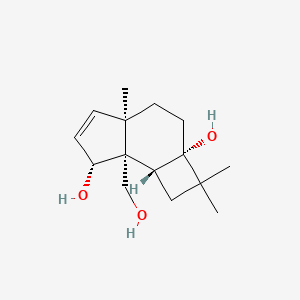
![(Z)-7-[(1S,4R,5R,6S)-6-[(E,3R)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1255654.png)

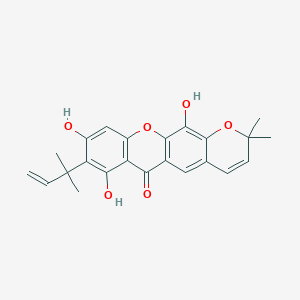
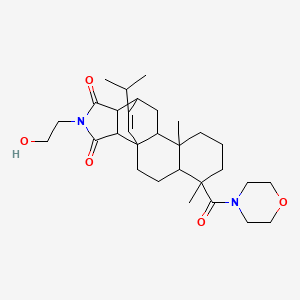
![[(1R,2S,3S,4R,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate](/img/structure/B1255658.png)
![2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1255659.png)
